molecular formula C22H23ClN2OS B297853 [1-[2-(2-Chlorophenoxy)ethyl]indol-3-yl]-piperidin-1-ylmethanethione

[1-[2-(2-Chlorophenoxy)ethyl]indol-3-yl]-piperidin-1-ylmethanethione

Cat. No.: B297853
M. Wt: 398.9 g/mol
InChI Key: ZXJFHEYUHRZSTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-[2-(2-Chlorophenoxy)ethyl]indol-3-yl]-piperidin-1-ylmethanethione is a synthetic compound that belongs to the indole derivative family Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[2-(2-Chlorophenoxy)ethyl]indol-3-yl]-piperidin-1-ylmethanethione typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the indole core: This can be achieved through various methods such as the Fischer indole synthesis or the Bartoli indole synthesis.

    Introduction of the 2-(2-chlorophenoxy)ethyl group: This step involves the reaction of the indole core with 2-(2-chlorophenoxy)ethyl bromide under basic conditions.

    Attachment of the piperidin-1-ylcarbonothioyl group: This is typically done through a nucleophilic substitution reaction using piperidine and carbon disulfide, followed by oxidation to form the desired thioyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and rigorous purification techniques.

Chemical Reactions Analysis

Types of Reactions

[1-[2-(2-Chlorophenoxy)ethyl]indol-3-yl]-piperidin-1-ylmethanethione can undergo various chemical reactions, including:

    Oxidation: The thioyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [1-[2-(2-Chlorophenoxy)ethyl]indol-3-yl]-piperidin-1-ylmethanethione involves its interaction with specific molecular targets. The indole core is known to interact with various receptors and enzymes, modulating their activity. The chlorophenoxy and piperidin-1-ylcarbonothioyl groups may enhance the compound’s binding affinity and specificity to these targets, leading to its observed biological effects.

Comparison with Similar Compounds

[1-[2-(2-Chlorophenoxy)ethyl]indol-3-yl]-piperidin-1-ylmethanethione can be compared with other indole derivatives such as:

    1H-indole-3-carbaldehyde: Known for its role in multicomponent reactions and synthesis of biologically active molecules.

    Indole-3-acetic acid: A plant hormone with diverse biological activities.

    5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Studied for their antiviral properties.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C22H23ClN2OS

Molecular Weight

398.9 g/mol

IUPAC Name

[1-[2-(2-chlorophenoxy)ethyl]indol-3-yl]-piperidin-1-ylmethanethione

InChI

InChI=1S/C22H23ClN2OS/c23-19-9-3-5-11-21(19)26-15-14-25-16-18(17-8-2-4-10-20(17)25)22(27)24-12-6-1-7-13-24/h2-5,8-11,16H,1,6-7,12-15H2

InChI Key

ZXJFHEYUHRZSTO-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=S)C2=CN(C3=CC=CC=C32)CCOC4=CC=CC=C4Cl

Canonical SMILES

C1CCN(CC1)C(=S)C2=CN(C3=CC=CC=C32)CCOC4=CC=CC=C4Cl

Origin of Product

United States

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